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An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of AS1949490, a potent and

selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2

(SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt

signaling pathway, making it a significant therapeutic target for metabolic diseases such as type

2 diabetes. This document details the mechanism of action, pharmacological effects, and key

experimental data related to AS1949490, intended for researchers, scientists, and

professionals in the field of drug development.

Introduction to SHIP2 and AS1949490
The lipid phosphatase SHIP2 plays a pivotal role in intracellular signaling by hydrolyzing the 5-

position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to

phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)[1][2][3]. This action downregulates the

PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism[4][5][6].

Elevated SHIP2 expression or activity is associated with insulin resistance, a hallmark of type 2

diabetes[4][6]. Consequently, inhibiting SHIP2 is a promising strategy for enhancing insulin

sensitivity and treating metabolic disorders[4].

AS1949490 was identified through high-throughput screening as the first potent, selective, and

orally active small-molecule inhibitor of SHIP2[4][7]. Its discovery has provided a crucial

chemical tool to explore the physiological functions of SHIP2 and validate it as a drug target[4].
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Mechanism of Action
AS1949490 functions as a competitive inhibitor of SHIP2, directly competing with the natural

substrate, PIP3, for binding at the enzyme's active site[4][8][9]. By blocking SHIP2's

phosphatase activity, AS1949490 prevents the degradation of PIP3. The resulting

accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of

downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as

Protein Kinase B)[4][10]. Activated Akt then phosphorylates a cascade of downstream targets,

including Glycogen Synthase Kinase 3β (GSK3β), to mediate the metabolic effects of insulin,

such as increased glucose uptake and suppression of gluconeogenesis[4][7][10].
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Caption: SHIP2 Signaling and Inhibition by AS1949490.

Data Presentation: Quantitative Analysis
AS1949490 demonstrates potent inhibition of SHIP2 with significant selectivity over other

related phosphatases.

Table 1: In Vitro Inhibitory Activity and Selectivity of AS1949490
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Target Enzyme Species Parameter Value (µM) Reference

SHIP2 Human IC₅₀ 0.62 [4][7][8]

Kᵢ 0.44 [4][8]

SHIP2 Mouse IC₅₀ 0.34 [4][7][8]

SHIP1 Human IC₅₀ 13 [7][9][10]

PTEN Human IC₅₀ >50 [7][9]

Synaptojanin Human IC₅₀ >50 [7][9]

| Myotubularin| Human | IC₅₀ | >50 |[7][9] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

The in vivo efficacy of AS1949490 has been demonstrated in diabetic animal models, where it

improves glycemic control.

Table 2: In Vivo Efficacy of AS1949490 in Diabetic db/db Mice

Parameter Treatment Duration Effect Reference

Plasma Glucose 7-10 days (p.o.)
23% reduction vs.
vehicle

[4][7]

Fasting Blood

Glucose
10 days (p.o.)

37% reduction vs.

vehicle
[4][7][11]

| Glucose Intolerance | 10 days (p.o.) | Significant reduction in AUC |[4][7] |

p.o.: Per os (oral administration). AUC: Area under the curve (in an oral glucose tolerance test).

Experimental Protocols and Workflows
The pharmacological profile of AS1949490 was characterized through a series of in vitro and in

vivo experiments.
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Caption: General Experimental Workflow for AS1949490 Characterization.
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4.1. SHIP2 Enzyme Inhibition Assay (Malachite Green) This assay quantifies the inorganic

phosphate released from the substrate by SHIP2, serving as a direct measure of enzyme

activity.

Objective: To determine the IC₅₀ value of AS1949490 against SHIP2.

Principle: The malachite green reagent forms a colored complex with free orthophosphate,

which can be measured spectrophotometrically.

Methodology:

Recombinant human or mouse SHIP2 is incubated in an assay buffer (e.g., 50 mM Tris-

HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

AS1949490 is added at various concentrations and pre-incubated with the enzyme.

The reaction is initiated by adding the substrate, Ins(1,3,4,5)P4[4][9].

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then

stopped.

Malachite green solution is added, and after color development, the absorbance is read at

~620 nm[4][12].

Data are normalized to controls, and the IC₅₀ is calculated using a dose-response curve.

4.2. Cell-Based Akt Phosphorylation Assay This assay measures the functional consequence of

SHIP2 inhibition in a cellular context.

Objective: To confirm that AS1949490 enhances insulin-stimulated Akt phosphorylation.

Cell Line: L6 myotubes, a rat skeletal muscle cell line.

Methodology:

L6 myotubes are serum-starved to reduce basal signaling.
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Cells are pre-treated with varying concentrations of AS1949490 (e.g., 0-16 µM) for a short

period (e.g., 15 minutes)[7][8].

Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 10

minutes to induce Akt phosphorylation[8].

Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane for

Western blotting.

Membranes are probed with antibodies specific for phosphorylated Akt (e.g., at Ser473)

and total Akt (as a loading control)[8].

Signal intensity is quantified to determine the relative increase in Akt phosphorylation[11].

4.3. Gluconeogenesis Assay in Hepatocytes This assay assesses the effect of AS1949490 on

hepatic glucose production.

Objective: To determine if AS1949490 suppresses gluconeogenesis in liver cells.

Cell Line: FAO rat hepatoma cells.

Methodology:

FAO cells are cultured and then treated with AS1949490 (e.g., 0-10 µM) and insulin (1

nM) for 24 hours[4][8].

The culture medium is replaced with a glucose-free gluconeogenesis buffer (e.g.,

containing lactate and pyruvate as substrates).

Cells are incubated for an additional period (e.g., 6 hours)[8].

The concentration of glucose released into the medium is measured using a glucose

oxidase assay[4][8].

A decrease in glucose production relative to vehicle-treated cells indicates suppression of

gluconeogenesis[4].
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4.4. In Vivo Efficacy in db/db Mice This animal model is used to evaluate the anti-diabetic

potential of AS1949490.

Objective: To assess the effect of chronic AS1949490 administration on hyperglycemia and

glucose intolerance.

Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2

diabetes[4].

Methodology:

Diabetic db/db mice are administered AS1949490 (e.g., 300 mg/kg) or vehicle orally,

typically twice daily, for 7 to 10 days[4][7].

Body weight, food intake, and non-fasting plasma glucose levels are monitored throughout

the study[4][9].

At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed

after an overnight fast.

A baseline (fasting) blood glucose sample is taken, after which mice are given an oral

glucose bolus.

Blood glucose is measured at various time points post-bolus (e.g., 30, 60, 120 minutes) to

assess glucose clearance.

The area under the blood glucose concentration-time curve (AUC) is calculated to quantify

glucose intolerance[4].

Conclusion
AS1949490 is a foundational tool in the study of SHIP2 biology. As a selective, competitive,

and orally bioavailable inhibitor, it has been instrumental in demonstrating the therapeutic

potential of targeting SHIP2 for type 2 diabetes. The compound effectively enhances insulin

signaling in vitro by increasing Akt phosphorylation, leading to increased glucose uptake and

reduced gluconeogenesis[4][8]. These cellular effects translate to significant in vivo efficacy,

where AS1949490 improves glycemic control in diabetic animal models[4][7]. While
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AS1949490 itself may have limitations for clinical development, such as poor water solubility[9],

it remains the quintessential probe for elucidating the physiological and pathological roles of

SHIP2 and serves as a critical benchmark for the development of next-generation SHIP2

inhibitors.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. academic.oup.com [academic.oup.com]

3. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases
SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

4. Discovery and functional characterization of a novel small molecule inhibitor of the
intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

5. Overexpression of SH2-Containing Inositol Phosphatase 2 Results in Negative Regulation
of Insulin-Induced Metabolic Actions in 3T3-L1 Adipocytes via Its 5′-Phosphatase Catalytic
Activity - PMC [pmc.ncbi.nlm.nih.gov]

6. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of
diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. selleckchem.com [selleckchem.com]

9. mdpi.com [mdpi.com]

10. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC
[pmc.ncbi.nlm.nih.gov]

11. apexbt.com [apexbt.com]

12. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the
treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AS1949490: A Selective SHIP2 Inhibitor for Research
and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605608?utm_src=pdf-body
https://www.mdpi.com/2072-6694/13/4/890
https://www.benchchem.com/product/b605608?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/SHIP1-and-SHIP2-in-the-PI3K-AKT-signaling-pathway-created-with-BioRendercom_fig2_380585041
https://academic.oup.com/carcin/article/29/1/25/2476448
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC86709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC86709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC86709/
https://pubmed.ncbi.nlm.nih.gov/12145149/
https://pubmed.ncbi.nlm.nih.gov/12145149/
https://www.medchemexpress.com/as1949490.html
https://www.selleckchem.com/products/as1949490.html
https://www.mdpi.com/2072-6694/13/4/890
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991215/
https://www.apexbt.com/as-1949490.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10655782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10655782/
https://www.benchchem.com/product/b605608#as1949490-as-a-selective-ship2-inhibitor
https://www.benchchem.com/product/b605608#as1949490-as-a-selective-ship2-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b605608#as1949490-as-a-selective-ship2-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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